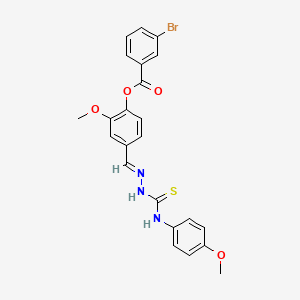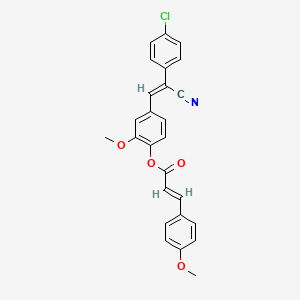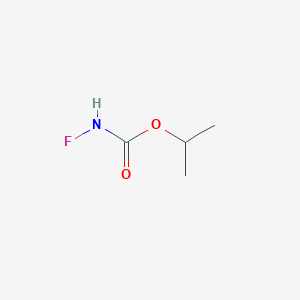
2-(Dimethylamino)ethyl hydrogen sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)ethyl hydrogen sulfate is an organic compound with the molecular formula C4H11NO4S. It is a derivative of dimethylaminoethanol and sulfuric acid. This compound is known for its versatility in various chemical reactions and applications in different fields such as chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)ethyl hydrogen sulfate can be synthesized through the reaction of dimethylaminoethanol with sulfuric acid. The reaction typically involves the gradual addition of sulfuric acid to dimethylaminoethanol under controlled temperature conditions to prevent excessive heat generation. The reaction is exothermic and requires careful monitoring to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process may include steps such as distillation and purification to ensure the final product meets the required purity standards.
化学反应分析
Types of Reactions
2-(Dimethylamino)ethyl hydrogen sulfate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: It can also undergo reduction reactions, leading to the formation of different reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used. The reactions are usually conducted under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. These reactions are often carried out in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amines, while oxidation reactions can produce different oxidized derivatives.
科学研究应用
2-(Dimethylamino)ethyl hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and as a precursor in the synthesis of drug molecules.
Industry: The compound finds applications in the production of polymers, surfactants, and other industrial chemicals.
作用机制
The mechanism of action of 2-(Dimethylamino)ethyl hydrogen sulfate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates its dimethylamino group to other molecules. In oxidation and reduction reactions, it undergoes changes in its oxidation state, leading to the formation of different products. The specific molecular targets and pathways depend on the nature of the reaction and the conditions under which it is carried out.
相似化合物的比较
2-(Dimethylamino)ethyl hydrogen sulfate can be compared with other similar compounds such as:
2-(Dimethylamino)ethyl methacrylate: This compound is used in the production of polymers and has similar chemical properties.
2-(Dimethylamino)ethyl chloride: It is used as an intermediate in organic synthesis and has similar reactivity.
2-(Dimethylamino)ethyl acetate: This compound is used as a solvent and has similar chemical behavior.
The uniqueness of this compound lies in its versatility and wide range of applications in different fields. Its ability to undergo various chemical reactions makes it a valuable compound in scientific research and industrial applications.
属性
CAS 编号 |
927-90-2 |
|---|---|
分子式 |
C4H11NO4S |
分子量 |
169.20 g/mol |
IUPAC 名称 |
2-(dimethylamino)ethyl hydrogen sulfate |
InChI |
InChI=1S/C4H11NO4S/c1-5(2)3-4-9-10(6,7)8/h3-4H2,1-2H3,(H,6,7,8) |
InChI 键 |
WYVFVMUROJPJSS-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCOS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-Dibromo-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B12008167.png)

![4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008173.png)


![N-[2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide](/img/structure/B12008191.png)
![3,4,5,6-Tetrahydrobenzo[h]quinolin-4a(2H)-ol](/img/structure/B12008194.png)
![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12008196.png)
![ethyl {[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B12008197.png)





